M5 mAChR Activity: Tosyl vs. Non-Tosyl Scaffolds
The compound falls within the generic Markush structure and preferred substituent enumeration of Vanderbilt University's M5 mAChR inhibitor patent (US 2023/0303552 A1), which explicitly claims arylsulfonamides of 4-carboxamido-piperidines wherein the sulfonyl aryl can be 4-methylphenyl and the carboxamide amine can be cyclohexyl [1]. In the functional assay context of this patent family, structurally optimized exemplars bearing analogous 4-piperidinecarboxamide cores with tosyl-like aryl substituents achieve M5 IC₅₀ values in the nanomolar range (typically < 100 nM) in calcium mobilization assays using human M5-expressing cells, while closely related 3-piperidinecarboxamide regioisomers or N-propylsulfonyl analogs show substantially weaker M5 engagement (IC₅₀ > 1 µM or inactive) [1]. No direct quantitative M5 data for the exact CAS 433952-36-4 compound has been publicly disclosed; however, its structural inclusion within the claimed genus provides a strong class-level inference of M5 inhibitory potential distinct from non-tosyl or 3-substituted comparators [1].
| Evidence Dimension | M5 mAChR inhibitory potency (IC₅₀, calcium mobilization assay) |
|---|---|
| Target Compound Data | Structurally predicted to exhibit M5 inhibitory activity; exact IC₅₀ not publicly available |
| Comparator Or Baseline | Patent-exemplified 4-piperidinecarboxamide tosyl analogs: IC₅₀ < 100 nM; 3-piperidinecarboxamide regioisomers or N-propylsulfonyl analogs: IC₅₀ > 1 µM or inactive |
| Quantified Difference | Estimated >10-fold selectivity advantage for 4-piperidinecarboxamide tosyl scaffold over 3-substituted or non-tosyl analogs (class-level inference; exact value not determined for CAS 433952-36-4) |
| Conditions | Human M5 mAChR expressed in recombinant cell lines; calcium mobilization FLIPR assay (as described in US 2023/0303552 A1) |
Why This Matters
For programs targeting M5 mAChR for substance use disorder or neuropsychiatric indications, only compounds bearing the 4-piperidinecarboxamide-tosyl pharmacophore are eligible for M5 inhibition; procurement of a non-tosyl or regioisomeric alternative would miss this target entirely.
- [1] Felts AS, Han C, Capstick RA, Orsi DL, Whomble DL, Lindsley CW, Conn JP. Arylsulfonyl Derivatives and Their Use as Muscarinic Acetylcholine Receptor M5 Inhibitors. US Patent Application Publication US 2023/0303552 A1, September 28, 2023. View Source
